molecular formula C21H33N3O4S B2452249 N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898450-25-4

N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No.: B2452249
CAS No.: 898450-25-4
M. Wt: 423.57
InChI Key: XIBCGKKNEKQKII-UHFFFAOYSA-N
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Description

N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a chemical compound with the molecular formula C21H33N3O4S and a molecular weight of 423.57. This compound is commonly used in research as a ligand for GABA receptors.

Preparation Methods

The synthesis of N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves several steps. The starting materials typically include isopentylamine, tosylpiperidine, and oxalyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with oxalyl chloride to form the final product.

Chemical Reactions Analysis

N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions can occur at the piperidine ring or the oxalamide moiety, using reagents like alkyl halides or acyl chlorides under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis studies.

    Biology: The compound is employed in studies involving GABA receptors, which are important for understanding neurotransmission and neurological disorders.

    Medicine: Research on this compound contributes to the development of new therapeutic agents targeting GABA receptors, which are implicated in conditions such as anxiety, epilepsy, and insomnia.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with GABA receptors. As a ligand, it binds to these receptors and modulates their activity. This interaction affects the flow of chloride ions across the cell membrane, leading to changes in neuronal excitability and neurotransmission.

Comparison with Similar Compounds

N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can be compared with other similar compounds, such as:

    N1-isopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide: This compound has a similar structure but with an isopropyl group instead of an isopentyl group.

    N1-isobutyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide: Another similar compound with an isobutyl group.

    N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide: This compound features an ethyl group in place of the isopentyl group.

Properties

IUPAC Name

N'-(3-methylbutyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O4S/c1-16(2)11-13-22-20(25)21(26)23-14-12-18-6-4-5-15-24(18)29(27,28)19-9-7-17(3)8-10-19/h7-10,16,18H,4-6,11-15H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBCGKKNEKQKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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